molecular formula C23H22N4 B12124540 N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12124540
M. Wt: 354.4 g/mol
InChI Key: VGZLZQNNUGMSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of aminopyrazoles with formylated acetophenones under reflux conditions. The reaction is often assisted by potassium hydrogen sulfate (KHSO4) in aqueous media to form regioselectively 3,7-diarylpyrazolo[1,5-a]pyrimidines and 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Comparison with Similar Compounds

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its potent dual activity against cancer cell lines and CDK2 .

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H22N4/c1-3-9-17(10-4-1)20-16-24-27-22(25-19-13-7-8-14-19)15-21(26-23(20)27)18-11-5-2-6-12-18/h1-6,9-12,15-16,19,25H,7-8,13-14H2

InChI Key

VGZLZQNNUGMSGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.